molecular formula C6H14O B091877 (R)-(-)-4-Methyl-2-pentanol CAS No. 16404-54-9

(R)-(-)-4-Methyl-2-pentanol

Cat. No. B091877
CAS RN: 16404-54-9
M. Wt: 102.17 g/mol
InChI Key: WVYWICLMDOOCFB-ZCFIWIBFSA-N
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Description

(R)-(-)-4-Methyl-2-pentanol is a branched chain saturated alcohol with a hydroxyl group and a carbon chain ranging from C(4) to C(12) with one or several methyl side chains. It is used as a fragrance ingredient and is part of a larger group of similar compounds that are reviewed for their toxicological and dermatological safety .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, (R)-2-Methylpentanol, which shares structural similarities with (R)-(-)-4-Methyl-2-pentanol, has been produced through a biocatalytic process. This process involves the enantiospecific reduction of racemic 2-methylvaleraldehyde using an evolved ketoreductase enzyme, which selectively reduces the (R)-enantiomer to the desired product . Although not directly about (R)-(-)-4-Methyl-2-pentanol, this study provides insight into the synthesis of similar branched chain saturated alcohols.

Molecular Structure Analysis

The molecular structure of compounds related to (R)-(-)-4-Methyl-2-pentanol has been characterized in studies such as the one on 3,4-dichloro-2-pentanol. Here, all four diastereomers were synthesized, and their stereochemistry was elucidated using X-ray crystallography. Complete NMR data was provided, which could be useful for structural elucidation of similar compounds .

Chemical Reactions Analysis

While specific chemical reactions of (R)-(-)-4-Methyl-2-pentanol are not detailed in the provided papers, the microbial production of (2R, 4R)-2,4-pentanediol through the enantioselective reduction of acetylacetone and stereoinversion of 2,4-pentanediol suggests that microorganisms can be used to induce specific stereochemical outcomes in the production of related alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-(-)-4-Methyl-2-pentanol are not directly reported in the provided papers. However, the toxicologic and dermatologic review of 2-methyl-4-phenylpentanol, a compound with a similar structure, includes data on physical properties, acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, repeated dose, and genotoxicity . These properties are crucial for assessing the safety of fragrance materials and could be inferred to have relevance to (R)-(-)-4-Methyl-2-pentanol.

Scientific Research Applications

  • Biofuel Production : Studies have highlighted the potential of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, as biofuels. These compounds are natural by-products of microbial fermentations and can be synthesized through metabolic engineering in microorganisms, showing promise for efficient production (Cann & Liao, 2009).

  • Fragrance Industry : (R)-(-)-4-Methyl-2-pentanol has been reviewed for its use as a fragrance ingredient. This compound falls under the category of branched chain saturated alcohols, commonly used in fragrances, and has been studied for its toxicological and dermatological properties (McGinty et al., 2010).

  • Enantioselective Catalysis : Research on the enantioselective catalysis of 4-methyl-2-pentanone to (R)-(-)-4-methyl-2-pentanol has been conducted. Silica-supported starch–polysulfosiloxane–Pt complexes have shown promising results in this process, offering high product and optical yields (Huang et al., 2002).

  • Chemical Communication in Insects : The role of pentanol isomers in the mating behavior of certain insect species has been investigated. These compounds, including 3-ethyl-4-methylpentanol, play a critical role in the sex pheromones of insects like the European congener Polyergus rufescens (Castracani et al., 2008).

  • Combustion and Fuel Research : Pentanol isomers are being studied for their combustion characteristics and potential as alternative fuel sources. These compounds, including 2-methyl-1-butanol, have been examined in different experimental setups like jet-stirred reactors and engines, revealing insights into their combustion chemistry and emissions (Serinyel et al., 2014).

  • Biocatalytic Applications : The development of biocatalytic processes for the kinetic resolution of racemic mixtures involving (R)-2-Methylpentanol has been explored. These studies focus on the enantioselective synthesis of chiral intermediates for pharmaceuticals and other applications (Gooding et al., 2010).

properties

IUPAC Name

(2R)-4-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYWICLMDOOCFB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-4-Methyl-2-pentanol

CAS RN

16404-54-9
Record name (2R)-4-methylpentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

First, 17.2 g of aluminum sec-butoxide (ASBD, manufactured by Kawaken Fine Chemicals Co., Ltd.), 4.56 g of 3-oxobutanoic acid ethyl ester, and 4-methyl-2-pentanol were mixed and stirred to form a uniform solution. After 0.01 M dilute hydrochloric acid was dissolved in a 4-methyl-2-pentanol/1-ethoxy-2-propanol mixed solvent, the resulting solution was slowly added to the aluminum sec-butoxide solution. The mixture was stirred for some time. The solvent was adjusted to finally obtain the mixed solvent of 53 g of 4-methyl-2-pentanol and 23 g of 1-ethoxy-2-propanol. The mixture was further stirred in an oil bath with a temperature of 120° C. for 2 to 3 hours or more, thereby preparing a precursor sol of aluminum oxide. The amounts of 0.01 M dilute hydrochloric acid added were changed stepwise from 0.88 g to 2.02 g to prepare precursor sols 1 to 7 of aluminum oxide.
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17.2 g
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4.56 g
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4-methyl-2-pentanol 1-ethoxy-2-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic approaches to obtain (R)-(-)-4-methyl-2-pentanol?

A1: The provided research highlights asymmetric hydrogenation as a key method for synthesizing (R)-(-)-4-methyl-2-pentanol. This involves using a chiral catalyst to selectively add hydrogen to the prochiral ketone, 4-methyl-2-pentanone, yielding the desired (R)-enantiomer. [, , , , ]

Q2: What types of chiral catalysts have proven effective in this asymmetric hydrogenation?

A2: The research showcases a variety of catalysts, highlighting the diverse approaches in this field:

  • Zeolite-supported gelatin-iron complex: This heterogeneous catalyst demonstrated good activity and enantioselectivity in the hydrogenation of 4-methyl-2-pentanone to (R)-(-)-4-methyl-2-pentanol. The catalyst could be reused multiple times without significant loss of activity. []
  • Silica-supported alginic acid-L-glutamic acid–platinum complex (SiO2-AA-L-Glu-Pt): This catalyst exhibited high optical yields (up to 90.8%) in the production of (R)-(-)-4-methyl-2-pentanol. Factors such as platinum content, solvent, and temperature significantly influenced the catalytic performance. []
  • Wool-platinum complex: Utilizing wool as a bio-polymer ligand, this catalyst demonstrated excellent activity and enantioselectivity, achieving nearly 100% yield and optical yield in the synthesis of (R)-(-)-4-methyl-2-pentanol. The catalyst showed reusability without significant loss in activity. []

Q3: What is the role of MCM-48 mesoporous molecular sieves in asymmetric catalysis?

A3: MCM-48, with its large surface area and uniform pore size, acts as an effective support material for chiral catalysts. For example, a palladium-chitosan complex supported on MCM-48 (Pd-CS/MCM-48) demonstrated high activity and enantioselectivity in the asymmetric transfer hydrogenation of 4-methyl-2-pentanone, yielding (R)-(-)-4-methyl-2-pentanol. This highlights the potential of using mesoporous materials as supports for developing efficient asymmetric catalysts. [, ]

Q4: Besides (R)-(-)-4-methyl-2-pentanol, what other chiral alcohols can be synthesized using these catalytic approaches?

A4: The cited research demonstrates the versatility of these catalytic systems for synthesizing a range of chiral alcohols. Examples include:

  • (S)-2-butanol from 2-butanone []
  • (R)-1-phenylethanol from acetophenone [, , , ]
  • (S)-2-methyl-2,4-pentanediol from diacetone alcohol []
  • (R)-3-methyl-2-butanol from 3-methyl-2-butanone [, ]
  • (R)-1-phenyl-1-propanol from propiophenone []

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